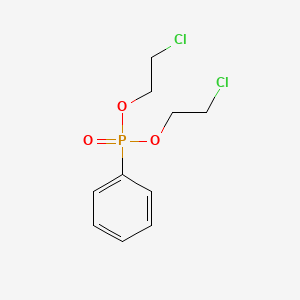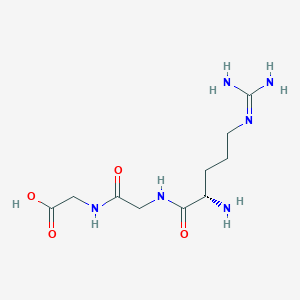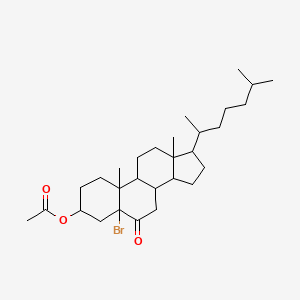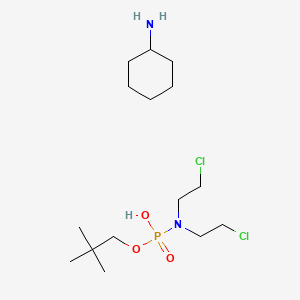
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is a chemical compound known for its applications in synthetic organic chemistry. It is primarily used as a reagent in the synthesis of phosphorodiamidate-based compounds. The compound contains two 2-chloroethyl groups attached to a phosphorodiamidic acid, which can participate in nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves the reaction of 2-chloroethylamine with phosphorodiamidic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the following steps:
Reaction of 2-chloroethylamine with phosphorodiamidic acid: This step requires careful control of temperature and pH to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of 2-chloroethylamine and phosphorodiamidic acid are reacted in industrial reactors.
Purification and isolation: The product is purified using industrial-scale techniques such as distillation or large-scale chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of phosphorodiamidic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution products: The major products formed from nucleophilic substitution reactions are phosphorodiamidate derivatives with various substituents.
Hydrolysis products: Hydrolysis leads to the formation of phosphorodiamidic acid derivatives.
Scientific Research Applications
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of phosphorodiamidate-based compounds, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine involves its ability to participate in nucleophilic substitution reactions. The 2-chloroethyl groups can be replaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)phosphorodiamidic acid: This compound is similar in structure but lacks the 2,2-dimethylpropoxy group.
N,N-bis(2-chloroethyl)phosphorodiamidic acid;cyclohexanamine: This compound is similar but does not contain the 2,2-dimethylpropoxy group.
Uniqueness
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine is unique due to the presence of the 2,2-dimethylpropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
18229-02-2 |
|---|---|
Molecular Formula |
C15H33Cl2N2O3P |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-(2,2-dimethylpropoxy)phosphonamidic acid;cyclohexanamine |
InChI |
InChI=1S/C9H20Cl2NO3P.C6H13N/c1-9(2,3)8-15-16(13,14)12(6-4-10)7-5-11;7-6-4-2-1-3-5-6/h4-8H2,1-3H3,(H,13,14);6H,1-5,7H2 |
InChI Key |
FLOQPMAZBBZOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(N(CCCl)CCCl)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
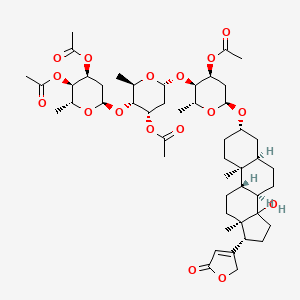
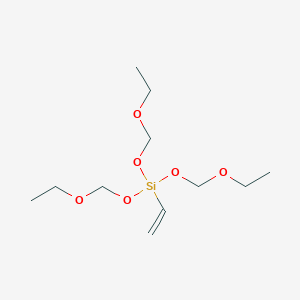
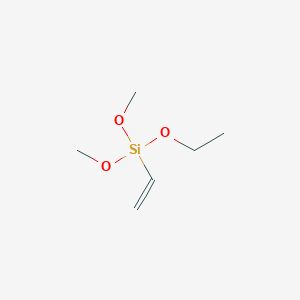
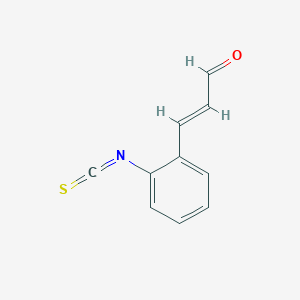


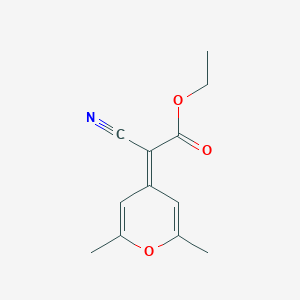

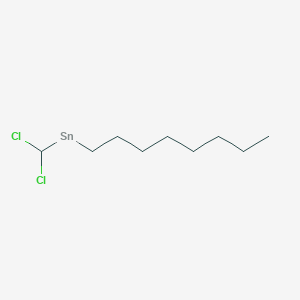
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
